Amaronol A

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Amaryllidaceae alkaloids, including compounds similar to Amaronol A, often involves complex chemical reactions utilizing carbohydrates as starting materials. For instance, the stereoselective and chiral synthesis of (+)-vittatine, an Amaryllidaceae alkaloid, was achieved by employing Claisen rearrangement and intramolecular aminomercuration-demercuration followed by Chugaev reaction. These steps highlight the intricate strategies involved in constructing the unique molecular frameworks of Amaryllidaceae alkaloids from simple sugars like D-glucose (Bohno, Imase, & Chida, 2004).

Molecular Structure Analysis

Amaryllidaceae alkaloids, including Amaronol A, are characterized by their complex molecular structures, which often include multiple stereocenters and cyclic frameworks. These structures are typically derived through intricate synthesis pathways that establish the stereochemical configuration of the molecule. For example, the synthesis of hydroxylated phenanthridone subclass members demonstrates the use of a one-pot Stille/intramolecular Diels-Alder cycloaddition cascade, illustrating the complexity of constructing the core skeleton of these alkaloids and the importance of stereochemistry in their synthesis (Padwa & Zhang, 2007).

Chemical Reactions and Properties

Amaronol A, like other Amaryllidaceae alkaloids, undergoes specific chemical reactions that reflect its reactive functional groups and structural motifs. For example, the synthesis pathways involve key reactions such as Claisen rearrangement, aminomercuration-demercuration, and Chugaev reactions, which are crucial for constructing the alkaloid's complex molecular architecture. These reactions not only demonstrate the chemical reactivity of the Amaryllidaceae alkaloids but also their potential for transformation into various derivatives with different properties (Bohno, Imase, & Chida, 2004).

Wissenschaftliche Forschungsanwendungen

Cancer Treatment : Isocarbostyril constituents from Amaryllidaceae plants, including narciclasine and pancratistatin, are believed to contribute to the therapeutic effects of these plants in treating cancer, suggesting a potential role for compounds like Amaronol A in cancer therapy (Evidente & Kornienko, 2009).

Bacterial Inhibition : Amaronol A has been identified as an inhibitor of bacterial α-glutamyltranspeptidase (γ-GT), a novel discovery with implications for bacterial infection treatments (Wang et al., 2021).

Antiatherogenic Properties : Flavonol fractions from date fruits, including Amaronol A, demonstrate potential antiatherogenic properties and promote cholesterol removal from macrophages (Borochov-Neori et al., 2015).

Hepatoprotective Effects : Amarogentin, which could be structurally related to Amaronol A, shows hepatoprotective effects, possibly by influencing amino acid and fatty acid metabolism pathways (Zhang et al., 2018).

Gastric Cancer Cell Apoptosis : Amarogentin has been found to induce apoptosis in human gastric cancer cells through G2/M cell cycle arrest and downregulation of PI3K/Akt/m-TOR signaling pathways, indicating a potential anticancer application (Zhao et al., 2016).

Acetylcholinesterase Inhibition : Alkaloids from Amaryllidaceae plants show acetylcholinesterase inhibitory activity, relevant for conditions like Alzheimer's disease (López et al., 2002).

Tumor Growth Inhibition : Lycobetaine, a minor constituent of Amaryllidaceae, inhibits human tumor cell growth, which might be relevant for Amaronol A given its similar source (Barthelmes et al., 2001).

Structural Identification : Amaronols A and B have been isolated from Pseudolarix amabilis bark, with their structures identified by spectral data, contributing to the understanding of their chemical properties (Li et al., 1999).

Antioxidant Potential : Phyllanthus amarus, possibly containing Amaronol A, exhibits strong antioxidant potential, indicating its utility in combating oxidative stress (Mallaiah et al., 2015).

Pharmacological Activities : Phyllanthus amarus has a broad spectrum of pharmacological activities, including antiviral, antibacterial, antiplasmodial, and anticancer properties, suggesting potential applications for Amaronol A in these areas (Patel et al., 2011).

Eigenschaften

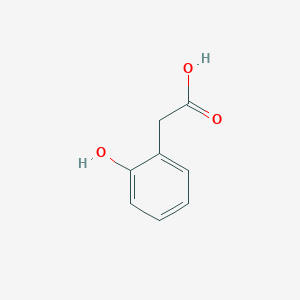

IUPAC Name |

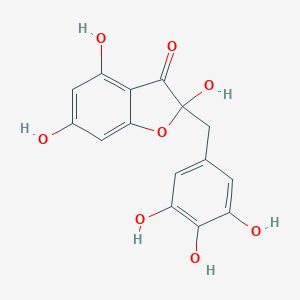

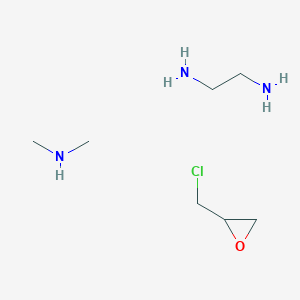

2,4,6-trihydroxy-2-[(3,4,5-trihydroxyphenyl)methyl]-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O8/c16-7-3-8(17)12-11(4-7)23-15(22,14(12)21)5-6-1-9(18)13(20)10(19)2-6/h1-4,16-20,22H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFYMOSMINTUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amaronol A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)